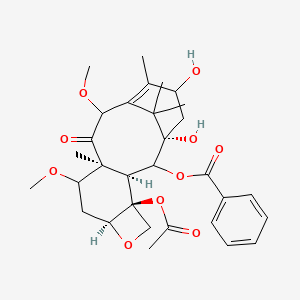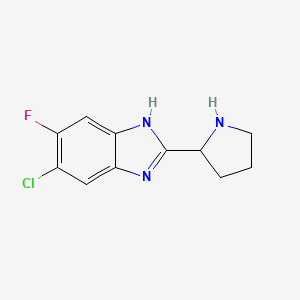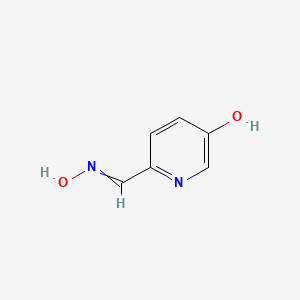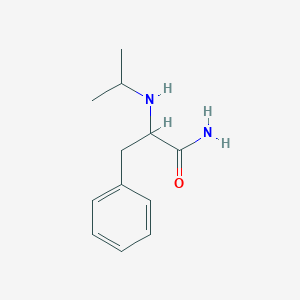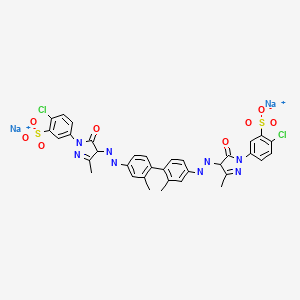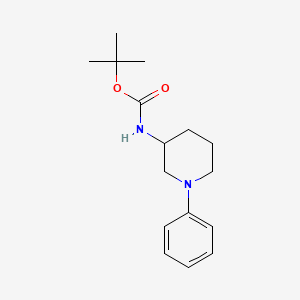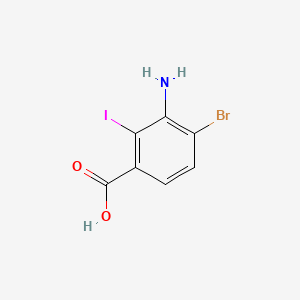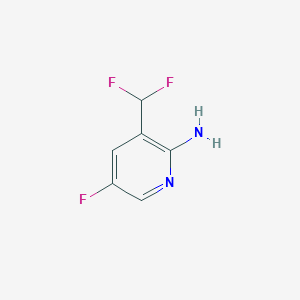
3-(Difluoromethyl)-5-fluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-5-fluoropyridin-2-amine is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The presence of fluorine atoms allows for cross-coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic reagents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique biological properties.
Organic Synthesis: The compound is valuable in organic synthesis for the construction of complex molecules.
Biological Research: The compound is used in biological research to study the effects of fluorinated compounds on biological systems.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes. The compound can modulate the activity of enzymes by forming strong interactions with active site residues, leading to inhibition or activation of enzymatic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-5-fluoropyridin-2-amine include other fluorinated pyridine derivatives such as:
- 3-(Trifluoromethyl)-5-fluoropyridin-2-amine
- 3-(Difluoromethyl)-4-fluoropyridin-2-amine
- 3-(Difluoromethyl)-5-chloropyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluorine groups enhances its reactivity and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H5F3N2 |
|---|---|
Poids moléculaire |
162.11 g/mol |
Nom IUPAC |
3-(difluoromethyl)-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H,(H2,10,11) |
Clé InChI |
SCASAWNTLLNICX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


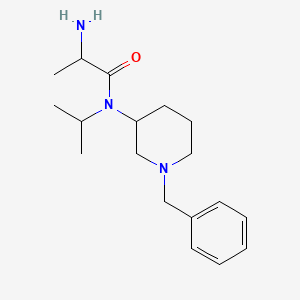
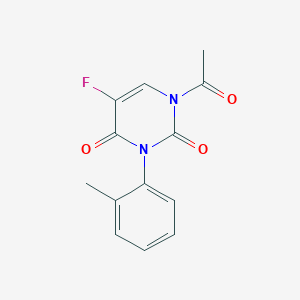
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
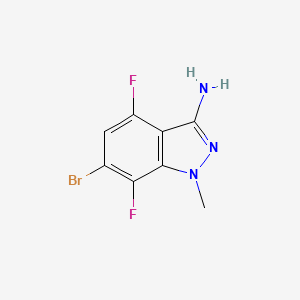
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
